![molecular formula C19H40N2O B133136 Tetradecanamide, N-[3-(dimethylamino)propyl]- CAS No. 45267-19-4](/img/structure/B133136.png)
Tetradecanamide, N-[3-(dimethylamino)propyl]-
Overview
Description
Synthesis Analysis
The synthesis of related compounds with N,N-dimethylamino groups is described in the papers. For instance, star-shaped molecules with a pyrene core and tetrakis(phenylethynyl) arms substituted with N,N-dimethylamino and propyl groups were synthesized and studied for their electrochemical and photophysical properties . Another paper reports the synthesis of a tetrameric Lithium Tris(N, N-dimethylamino)silylamide, which was prepared from a reaction involving (Me2N)3Si—NH2 and t-BuLi . These syntheses involve complex organic reactions and provide a foundation for understanding the potential synthetic routes that could be applied to Tetradecanamide, N-[3-(dimethylamino)propyl]-.
Molecular Structure Analysis
The molecular structure of compounds related to Tetradecanamide, N-[3-(dimethylamino)propyl]-, is characterized by the presence of N,N-dimethylamino groups. In the case of the tetrameric Lithium Tris(N, N-dimethylamino)silylamide, the crystal structure analysis revealed a laddering structure consisting of seven four-membered rings . The presence of these groups can influence the overall molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interactions.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving N,N-dimethylamino functional groups. For instance, the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral resulted in a complex mixture of phosphorus-containing products, highlighting the reactivity of the dimethylamino group under certain conditions . Additionally, the autoxidation of tetrakis(dimethylamino)ethylene led to the identification of several oxidation products, demonstrating the susceptibility of dimethylamino groups to oxidative conditions . These reactions are indicative of the types of chemical behavior that might be expected from Tetradecanamide, N-[3-(dimethylamino)propyl]-.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with N,N-dimethylamino groups are influenced by the electronic effects of these groups. The electrogenerated chemiluminescence (ECL) studies of the synthesized star-shaped molecules showed that the presence of N,N-dimethylamino groups caused red-shifts and band broadening in the ECL spectra, which is indicative of intramolecular charge transfer . This suggests that Tetradecanamide, N-[3-(dimethylamino)propyl]-, may also exhibit interesting photophysical properties due to the presence of the dimethylamino group.
Scientific Research Applications
Association in Organic Solvents
- Research by Kamorina et al. (2019) explores how N-3-(dimethylamino)propylacrylamides associate in different organic solvents, including tetrachloromethane, tetrahydrofuran, and N, N-dimethylformamide. Their study used IR spectroscopy and quantum-chemical simulation to investigate the impact of solvent hydrogen bonding capacity on the degree of participation in hydrogen bonding and the formation of self-associates and heteroassociates (Kamorina et al., 2019).
Crystal Structure and Bioassay Studies
- Al-Hourani et al. (2016) conducted a study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to Tetradecanamide, N-[3-(dimethylamino)propyl]. They focused on its synthesis, crystal structure, molecular docking, and bioassay as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Oxidation Products Identification
- A study by Carpenter and Bens (1970) identified compounds from the autoxidation products of tetrakis(dimethylamino)ethylene, contributing to the understanding of the chemistry of compounds related to Tetradecanamide, N-[3-(dimethylamino)propyl] (Carpenter & Bens, 1970).
Reactions with Weak Acids
- Norris (1972) explored the reactions of tetrakis(dimethylamino)ethylene with weak acids, contributing to the broader understanding of the chemical behavior of related compounds (Norris, 1972).
Photophysical Properties in Ionic Liquid
- Wu et al. (2010) examined the photophysical properties of N,N'-di(2-N'',N''-dimethylamino)propylperylene-3,4:9,10-tetracarboxylic diimide compounds in room-temperature ionic liquids, which is relevant for understanding the properties of similar compounds like Tetradecanamide, N-[3-(dimethylamino)propyl] (Wu et al., 2010).
Succinimidation Studies
- Research by Caristi et al. (1984) on the succinimidation of N,N-dimethylamides and N,N-dimethylamines provides insights into the chemical transformations of similar compounds (Caristi et al., 1984).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group provides pH responsiveness to the resulting polymers .
Pharmacokinetics
It’s known that deuterium-labeled compounds can be used to track the distribution, transformation, and clearance of compounds in the body, which is beneficial for pharmacokinetic studies .
Result of Action
It’s known that the compound can be used to synthesize self-healing ph-responsive hydrogels for drug delivery applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(Dimethylamino)propyl)tetradecanamide . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(Dimethylamino)propyl)tetradecanamide are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of N-(3-(Dimethylamino)propyl)tetradecanamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(Dimethylamino)propyl)tetradecanamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-(Dimethylamino)propyl)tetradecanamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-(Dimethylamino)propyl)tetradecanamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-(Dimethylamino)propyl)tetradecanamide is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
45267-19-4 | |
| Record name | Myristamidopropyl dimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for Aldox specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []
ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.
ANone: The research excerpts do not provide details on spectroscopic data for Aldox.
A: Studies suggest that Aldox-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []
ANone: The provided research focuses on Aldox's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.
ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of Aldox.
ANone: The research excerpts do not delve into specific SAR studies for Aldox.
A: Studies indicate that Aldox, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []
ANone: The provided research does not delve into specific formulation strategies to enhance Aldox's stability or delivery.
ANone: The research excerpts do not discuss SHE regulations specifically related to Aldox.
ANone: The research primarily focuses on Aldox's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.
A: While the research does not present direct in vivo efficacy data for Aldox, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []
A: Researchers have employed various in vitro assays to evaluate Aldox's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to Aldox. []
ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on Aldox.
ANone: The research does not specifically mention resistance mechanisms to Aldox.
A: Some studies suggest that Aldox, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]
ANone: The research provided focuses on Aldox's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.
A: Analytical methods mentioned in the research for studying Aldox include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of Aldox-containing solutions against Acanthamoeba. []
ANone: The research excerpts do not provide information on Aldox's environmental impact or degradation pathways.
ANone: The research excerpts do not address these specific aspects related to Aldox.
A: While a specific timeline is not provided, the research suggests that Aldox, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []
A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of Aldox-containing contact lens solutions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

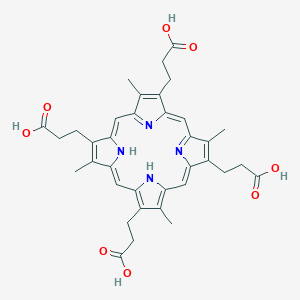
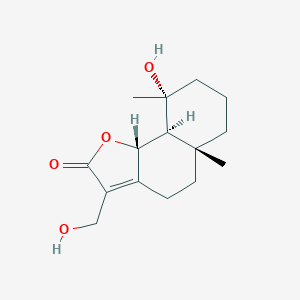
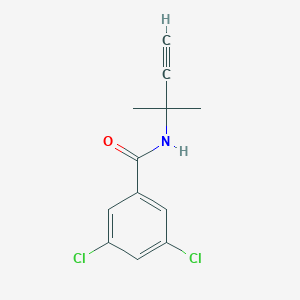
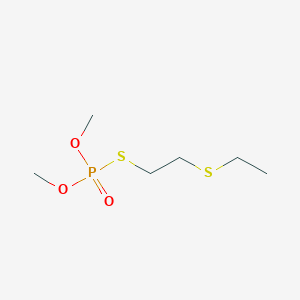
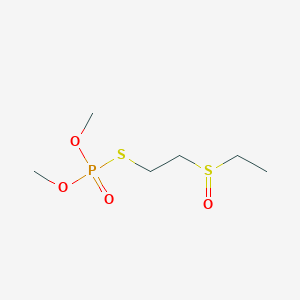

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
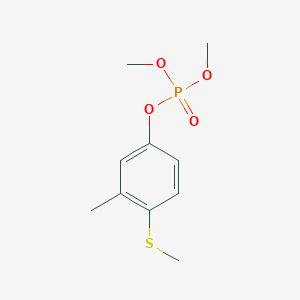

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
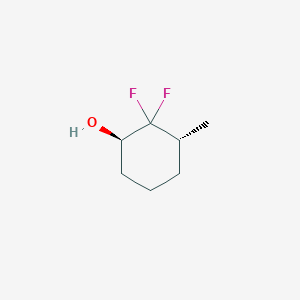
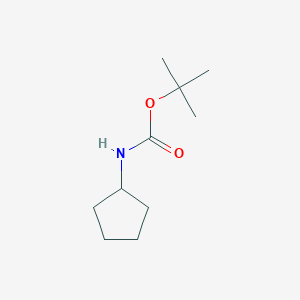
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
